1-(2,2-Diethoxyethyl)-3-methylurea
Overview
Description
“1-(2,2-Diethoxyethyl)-3-methylurea” is a chemical compound with the molecular formula C7H16N2O3 . It has an average mass of 176.214 Da and a mono-isotopic mass of 176.116089 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . The compound has a molar refractivity of 45.1±0.3 cm³ and a polarizability of 17.9±0.5 x 10^-24 cm³ .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm³, a boiling point of 258.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 49.7±3.0 kJ/mol and a flash point of 110.4±27.3 °C . The index of refraction is 1.453, and the surface tension is 36.3±3.0 dyne/cm . The molar volume is 166.8±3.0 cm³ .Scientific Research Applications
Structural Analysis and Material Synthesis
Research on compounds structurally related to 1-(2,2-Diethoxyethyl)-3-methylurea, such as urea derivatives, has led to insights into their crystal structure and applications in material synthesis. The crystal structure analysis of various urea derivatives, including phenylurea herbicides and methylureas, has provided foundational knowledge for designing new materials with specific properties. For instance, the study of the crystal structure of metobromuron, a phenylurea herbicide, reveals how hydrogen bonds and weak interactions contribute to the stability and organization of molecules in crystals, which is critical for the development of new herbicidal compounds and materials with desired crystallographic characteristics (Kang et al., 2015).
Environmental Degradation Studies
Environmental degradation studies of urea derivatives, including their photodegradation and hydrolysis in water, have been conducted to understand the environmental fate of these compounds. Such studies are crucial for assessing the environmental impact and degradation pathways of herbicides and pesticides, including those structurally related to this compound. For example, research on the photodegradation and hydrolysis of substituted urea herbicides and organophosphate pesticides in water highlights the stability and degradation patterns of these compounds under various environmental conditions, informing pollution control and remediation strategies (Gatidou & Iatrou, 2011).
Analytical Method Development
The development of analytical methods for detecting and quantifying urea derivatives in environmental samples is another area of research application. Voltammetric determination and other analytical techniques have been explored to accurately measure the presence of urea herbicides, such as Linuron, in water samples. These methods are vital for monitoring environmental pollution and ensuring compliance with safety standards. The use of carbon paste electrodes for the voltammetric analysis of Linuron demonstrates the ongoing advancements in analytical methodologies for environmental monitoring (Ðordevic et al., 2011).
Photocatalytic Degradation
Research into the photocatalytic degradation of urea derivatives like linuron using TiO2 has provided valuable insights into potential environmental remediation techniques. Such studies investigate the efficiency of nano-sized materials in degrading pollutants under specific conditions, offering avenues for the development of effective water treatment technologies to address contamination by urea-based compounds (Ruggieri et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that the compound contains a urea group, which is often involved in hydrogen bonding with biological targets, influencing their activity .
Biochemical Pathways
Urea derivatives have been implicated in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The compound’s structure suggests that it may be well-absorbed due to its lipophilic nature, which often enhances bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit diverse pharmacological effects .
Action Environment
The action, efficacy, and stability of 1-(2,2-Diethoxyethyl)-3-methylurea can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-4-12-7(13-5-2)6-10-8(11)9-3/h7H,4-6H2,1-3H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNINURKGPALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455780 | |
Record name | 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61224-27-9 | |
Record name | 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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